molecular formula C11H16S B8078806 1,2-Dimethyl-4-(isopropylthio)benzene

1,2-Dimethyl-4-(isopropylthio)benzene

Cat. No.: B8078806
M. Wt: 180.31 g/mol
InChI Key: VZRVYQLPWRAQMV-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(isopropylthio)benzene (C₁₁H₁₆S) is a substituted benzene derivative featuring two methyl groups at the 1- and 2-positions and an isopropylthio (-S-iPr) group at the 4-position. The thioether (sulfur) substituent distinguishes it from alkyl- or oxygen-functionalized analogs, influencing its physicochemical properties, such as lipophilicity and stability.

Properties

IUPAC Name

1,2-dimethyl-4-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRVYQLPWRAQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-(isopropylthio)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethylbenzene (o-xylene) with isopropylthiol in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like zeolites or metal oxides can enhance the reaction rate and selectivity. The final product is often obtained through distillation and purification processes to meet the desired purity standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(isopropylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the isopropylthio group to an isopropyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropylthio groups are replaced by other substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isopropyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1,2-Dimethyl-4-(isopropylthio)benzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(isopropylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The isopropylthio group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound’s aromatic ring can participate in π-π stacking interactions, further stabilizing the protein-ligand complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-Dimethyl-4-(isopropylthio)benzene with compounds sharing structural or functional group similarities, leveraging data from the provided evidence.

Substituent Effects: Thioether vs. Alkyl/Oxygen Analogs
Compound Name Substituents Molecular Weight (g/mol) LogP Key Properties/Applications
This compound 1,2-Me₂; 4-S-iPr 192.31 (calc.) ~4.0 (est.) High lipophilicity; potential agrochemical intermediate
1,2-Dimethyl-4-isopropylbenzene 1,2-Me₂; 4-iPr 148.13 3.4268 Solvent; lower polarity due to absence of sulfur
1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene (Tetrasul) 1,2,4-Cl₃; 5-S-C₆H₄Cl 356.07 N/A Pesticide; chlorothio groups enhance bioactivity
Phenyl-o-xylythane (PXE) 1,2-Me₂; 4-(1-phenylethyl) 210.32 N/A Flash point: 145°C; density: ~1.0 g/cm³ (solvent in scintillators)

Key Observations :

  • Lipophilicity : The thioether group in this compound likely increases its LogP compared to its alkyl analog (1,2-Dimethyl-4-isopropylbenzene) due to sulfur’s polarizability and reduced hydrogen-bonding capacity.
  • Steric Effects : Ortho-methyl groups in both compounds may impose steric hindrance, affecting reactivity and intermolecular interactions.
  • PXE’s high flash point and density highlight how bulky substituents (e.g., phenylethyl) enhance solvent stability .
Stability and Reactivity
  • Thioethers vs. Ethers : Thioethers are less prone to acid-catalyzed cleavage than ethers (e.g., benzodioxines in ), making them suitable for harsh reaction conditions .
  • Oxidation Resistance : Unlike sulfoxides or sulfones, thioethers resist oxidation unless exposed to strong oxidizing agents, a trait advantageous in long-term storage or high-temperature applications.

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